molecular formula C17H16O4 B1324917 methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate CAS No. 952182-99-9

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Cat. No.: B1324917
CAS No.: 952182-99-9
M. Wt: 284.31 g/mol
InChI Key: MOGKNGBKMKLEPU-UHFFFAOYSA-N
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Description

Structural Overview and Classification of Benzodioxepin Derivatives

The benzodioxepin family represents a distinctive class of heterocyclic compounds characterized by their seven-membered ring system containing two oxygen atoms fused to a benzene ring. These structures demonstrate remarkable conformational flexibility and have been extensively studied for their unique physicochemical properties and biological activities. Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate belongs specifically to the 1,5-benzodioxepin subfamily, distinguished by the positioning of oxygen atoms at the 1 and 5 positions of the seven-membered ring.

The structural complexity of benzodioxepin derivatives arises from their ability to adopt multiple conformational states. Research has demonstrated that 1,5-benzodioxepin compounds can exist in both chair and twist-boat conformations, with the distribution between these states significantly influenced by substitution patterns and environmental conditions. The conformational properties of these molecules have been shown to directly impact their biological activity, with X-ray diffraction studies revealing that seven-membered rings in this class predominantly exist in twist-boat conformations under crystalline conditions.

Classification of benzodioxepin derivatives follows systematic nomenclature based on the position of heteroatoms within the ring system. The 1,5-benzodioxepin system is distinguished from other isomers such as 2,4-benzodioxepin by the specific arrangement of oxygen atoms, which fundamentally alters both chemical reactivity and biological properties. Nuclear magnetic resonance studies have provided detailed insights into the conformational dynamics of these systems, revealing that solvent effects play a minimal role in conformational equilibria for 1,5-benzodioxepin derivatives compared to their 2,4-isomers.

The benzodioxepin core structure exhibits unique properties that make it particularly valuable in pharmaceutical applications. Studies have shown that 3-hydroxy-1,5-benzodioxepins possess significant bronchial dilator activity, while various 3,3-disubstituted derivatives demonstrate analgesic, antiarrhythmic, and sedative properties. This diverse biological activity profile stems from the structural flexibility of the benzodioxepin framework, which allows for optimal interaction with multiple biological targets.

Historical Development of 1,5-Benzodioxepin Chemistry

The historical development of 1,5-benzodioxepin chemistry began with early investigations into heterocyclic compounds during the mid-20th century, driven by the pharmaceutical industry's search for novel bioactive molecules. Initial studies focused primarily on understanding the fundamental conformational properties of these seven-membered ring systems, with researchers encountering significant challenges in characterizing their dynamic behavior in solution.

Early synthetic approaches to benzodioxepin derivatives emerged from attempts to create flavor and fragrance compounds. Patent literature from 1997 documents the development of 1,5-benzoxepin and benzodioxepin-3-ones as flavor and odorant agents, marking one of the first commercial applications of this chemical class. These early applications established the foundation for understanding structure-odor relationships and demonstrated the commercial viability of benzodioxepin derivatives in consumer products.

A pivotal moment in benzodioxepin chemistry occurred with the discovery of Calone by Pfizer in 1966. This methylbenzodioxepinone compound, known in the fragrance industry as "watermelon ketone," revolutionized marine-themed perfumery with its distinctive "sea-breeze" olfactory profile. The success of Calone demonstrated the potential for benzodioxepin derivatives to create entirely new categories of sensory experiences and sparked increased research interest in the field.

The 1970s marked a significant advancement in understanding the biological properties of benzodioxepin derivatives. Research published in 1975 identified 3,4-dihydro-2H-1,5-benzodioxepins as a novel class of β-adrenergic stimulants with interesting bronchial dilator activity. This discovery opened new avenues for pharmaceutical development and established the benzodioxepin framework as a privileged structure in medicinal chemistry. The research demonstrated that members of this series constitute a unique class of β-adrenergic stimulants, distinguishing them from other known bronchodilators.

Conformational studies conducted in the 1980s provided crucial insights into the structural basis of benzodioxepin activity. Variable temperature nuclear magnetic resonance investigations revealed the dynamic nature of these systems and established that conformational properties directly influence biological activity. These studies showed that unlike their 2,4-benzodioxepin analogs, 1,5-benzodioxepin derivatives exhibit relatively minor solvent effects on conformational equilibria, suggesting greater inherent structural stability.

The development of muscarinic receptor antagonists from benzodioxepin scaffolds represented another major milestone in the field. Research published in 2007 demonstrated that novel 1,5-benzodioxepin derivatives could function as selective muscarinic M3 receptor antagonists with high binding affinity and oral bioactivity. These compounds showed remarkable selectivity for bladder tissue over salivary glands, indicating potential therapeutic applications for urological conditions.

Significance of this compound in Organic Chemistry

This compound represents a sophisticated example of modern synthetic organic chemistry, combining the proven benzodioxepin pharmacophore with a benzoate ester functionality that enhances both synthetic versatility and potential biological activity. The compound's molecular formula C17H16O4 and molecular weight of 284.31 grams per mole position it within an optimal range for pharmaceutical applications, adhering to established drug-like property guidelines.

The structural design of this compound demonstrates several key advantages for organic synthesis applications. The incorporation of the benzoate ester group provides multiple synthetic handles for further derivatization, allowing chemists to introduce additional functional groups or modify physicochemical properties as needed. The ester functionality can undergo hydrolysis to yield the corresponding carboxylic acid, participate in transesterification reactions, or serve as a precursor for amide formation. This synthetic flexibility makes the compound valuable as an intermediate in pharmaceutical development and materials science applications.

Research findings indicate that the compound exhibits favorable physicochemical properties for synthetic manipulation and biological evaluation. The melting point range of 91-93°C suggests adequate thermal stability for standard synthetic procedures, while the predicted boiling point of 427.8±44.0°C indicates appropriate volatility characteristics for purification and handling. The predicted density of 1.188±0.06 grams per cubic centimeter falls within expected ranges for organic compounds of this molecular weight and structure.

The significance of this compound extends beyond its immediate synthetic utility to represent broader trends in medicinal chemistry toward hybrid molecules that combine proven pharmacophores with modular synthetic elements. The benzodioxepin core provides the biological activity foundation, while the benzoate portion offers opportunities for property optimization and target selectivity enhancement. This design philosophy reflects contemporary approaches to drug discovery that emphasize structure-based design and systematic property optimization.

Studies of related benzodioxepin derivatives have established clear structure-activity relationships that inform the potential applications of this compound. The 7-position substitution pattern, as seen in this compound, has been associated with enhanced receptor binding affinity and improved selectivity profiles in muscarinic receptor antagonist applications. The aromatic substitution through the benzoate linkage provides additional opportunities for fine-tuning molecular interactions with biological targets.

The compound's classification as both an ester and a benzodioxepin derivative positions it at the intersection of multiple chemical research areas. In materials science, benzodioxepin derivatives have found applications in fragrance chemistry and specialty chemical manufacturing. In pharmaceutical research, the compound represents a potential lead structure for developing novel therapeutic agents targeting adrenergic or muscarinic receptor systems. The combination of these properties makes this compound a valuable addition to the chemical toolbox for organic synthesis and drug discovery applications.

Property Value Source
Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
Melting Point 91-93°C
Predicted Boiling Point 427.8±44.0°C
Predicted Density 1.188±0.06 g/cm³
Chemical Classification Ester, Benzodioxepin derivative
CAS Registry Number 952182-99-9

Properties

IUPAC Name

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-17(18)13-5-3-12(4-6-13)14-7-8-15-16(11-14)21-10-2-9-20-15/h3-8,11H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGKNGBKMKLEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001199438
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-99-9
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001199438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3,4-Dihydro-2H-1,5-benzodioxepin Ring

The benzodioxepin ring is typically synthesized via intramolecular cyclization involving a hydroxy-substituted benzaldehyde derivative and a suitable alkylating agent. A common approach involves:

  • Starting materials: Substituted 2-hydroxybenzaldehydes.
  • Alkylating agents: Halogenated alkenes or epoxides such as 3-chloro-2-methylprop-1-ene or epichlorohydrin.
  • Base: Potassium carbonate (K2CO3) or pyridine to deprotonate the phenol and promote nucleophilic substitution.
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM).
  • Conditions: Stirring at room temperature or mild heating (up to 50 °C) under nitrogen atmosphere for 12–20 hours.

This method leads to the formation of the benzodioxepin ring via nucleophilic attack of the phenolate on the alkyl halide, followed by ring closure.

Example Experimental Procedure

Step Reagents & Conditions Outcome
1 2-Hydroxybenzaldehyde (1 equiv), K2CO3 (3 equiv), 3-chloro-2-methylprop-1-ene (1.5 equiv), DMF, N2 atmosphere, room temp, 12–20 h Formation of benzodioxepin intermediate
2 Workup: Wash with brine and ice water, extract with ethyl acetate, dry over Na2SO4, concentrate Crude benzodioxepin product
3 Purification: Silica gel column chromatography Pure benzodioxepin compound

This procedure yields the benzodioxepin ring system in moderate to good yields (typically 60–85%) with high regioselectivity.

Functionalization to Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Esterification and Coupling Strategies

The attachment of the methyl 4-benzoate group can be achieved by:

  • Direct alkylation: Using methyl 4-halobenzoate derivatives under Mitsunobu reaction conditions or nucleophilic aromatic substitution.
  • Cross-coupling reactions: Palladium-catalyzed Suzuki or Heck coupling of benzodioxepin derivatives bearing suitable leaving groups with methyl 4-benzoate boronic acids or alkenes.
  • Esterification: If the benzodioxepin intermediate contains a carboxylic acid or aldehyde group, it can be converted to the methyl ester via classical esterification (Fischer esterification) or oxidation followed by esterification.

Mitsunobu Reaction Under Microwave-Assisted Conditions

A notable method involves the Mitsunobu reaction to couple benzodioxepin alcohols with methyl 4-benzoate derivatives:

Reagents Conditions Notes
Benzodioxepin-7-ol, methyl 4-benzoate, DIAD (diisopropyl azodicarboxylate), triphenylphosphine Microwave irradiation, THF solvent, ice bath cooling, sealed vial Efficient coupling with inversion of stereochemistry, reaction time reduced to minutes, yields up to 90%

This method is advantageous for stereospecific alkylation and has been demonstrated for related benzodioxepin derivatives.

Alternative Synthetic Routes and Modifications

Tandem Oxidation and Iodolactonization

For halogenated benzodioxepinones, a tandem oxidation followed by iodolactonization has been reported:

  • Oxidation: Conversion of aldehyde to acid using CuI and tert-butyl hydroperoxide in acetonitrile at 70 °C.
  • Iodolactonization: Intramolecular cyclization with iodine source to form the lactone ring.
  • Post-synthetic modifications: Introduction of thiocyanate, azide, thioether, and triazole groups.

Though this method is more relevant to benzodioxepinones, it provides insight into ring formation and functionalization strategies applicable to benzodioxepin derivatives.

Summary Table of Key Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Intramolecular cyclization 2-Hydroxybenzaldehyde + alkyl halide K2CO3, DMF RT to 50 °C, 12–20 h 60–85 Formation of benzodioxepin ring
Mitsunobu coupling Benzodioxepin-7-ol + methyl 4-benzoate DIAD, PPh3, THF, microwave Microwave, sealed vial, ice bath Up to 90 Stereospecific alkylation
Tandem oxidation/iodolactonization 2-Hydroxybenzaldehyde derivatives CuI, TBHP, Iodine 70 °C, acetonitrile Moderate to good For halogenated benzodioxepinones

Research Findings and Mechanistic Insights

  • The Mitsunobu reaction under microwave conditions significantly reduces reaction time and improves stereochemical control in alkylation steps involving benzodioxepin derivatives.
  • The intramolecular cyclization to form the benzodioxepin ring is highly dependent on the choice of base and solvent, with K2CO3 in DMF providing optimal yields and selectivity.
  • Tandem oxidation and iodolactonization provide a versatile route to functionalized benzodioxepinones, which can be further derivatized, suggesting potential for structural diversification of benzodioxepin compounds.
  • Protective group strategies, such as epichlorohydrin ring opening and subsequent alkylation, are critical for controlling regioselectivity and avoiding side reactions during ring formation.

Chemical Reactions Analysis

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential enzymatic processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Benzodioxepin Derivatives

(a) Methyl 4-Chloro-2-[(3,4-Dihydro-2H-1,5-Benzodioxepin-7-ylcarbonyl)Amino]Benzoate
  • Structure : Incorporates a chlorine atom at the 4-position of the benzoate ring and an amide-linked benzodioxepin carbonyl group.
(b) 4-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Benzenecarboxylic Acid
  • Structure : Replaces the methyl ester with a carboxylic acid group.
  • Impact : Increased hydrophilicity and higher melting point (217–220°C) due to hydrogen-bonding capacity .
(c) 2-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)Acetic Acid
  • Structure : Features an acetic acid side chain instead of a benzoate ester.

Extended Hybrid Derivatives

(a) 3-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-6-Ethyl-2-Methyl-4-Oxo-4H-Chromen-7-yl 3-Methoxybenzoate
  • Structure: Combines benzodioxepin with a chromenone scaffold and a methoxybenzoate group.
(b) Triazole and Thiazole Derivatives
  • Examples :
    • N-[(4-Chlorophenyl)Methyl]-2-{[5-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-4-Methyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide
    • [4-(3,4-Dihydro-2H-1,5-Benzodioxepin-7-yl)-1,3-Thiazol-2-yl]Methanamine
  • Significance : Heterocyclic substituents (triazole, thiazole) improve binding affinity to biological targets, such as enzymes or receptors .

Key Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Reference
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate* C16H14O4 270.28 Not reported Methyl ester, benzodioxepin
4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid C16H12O4 268.27 217–220 Carboxylic acid
Methyl 4-chloro-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]benzoate C20H17ClNO5 398.81 Not reported Chlorine, amide
2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetic acid C11H12O4 208.22 Not reported Acetic acid side chain

*Hypothesized data based on structural analogs.

Pharmacological and Industrial Potential

  • Biological Activity : Benzodioxepin derivatives are explored as anti-inflammatory, antimicrobial, and anticancer agents. For example, caffeic acid derivatives (structurally related to benzodioxepins) show antioxidant and anti-proliferative effects .
  • Industrial Applications : Used as intermediates in fine chemicals, pharmaceuticals, and agrochemicals due to their modular synthesis and tunable properties .

Biological Activity

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, also known as methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate, is a compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C17H16O4
  • Molecular Weight: 284.31 g/mol
  • CAS Number: 952182-99-9

The compound features a benzodioxepin ring structure that contributes to its biological activity. Its unique molecular configuration allows for interactions with various biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives of benzodioxepin have shown promising activity against multidrug-resistant (MDR) bacterial strains.

Case Study: Antibacterial Activity

In a study published by MDPI, several derivatives were tested for their antibacterial efficacy against strains like E. coli and MRSA. The results indicated that some compounds exhibited minimum inhibitory concentration (MIC) values ranging from 2–64 µg/mL, demonstrating significant antibacterial effects with low cytotoxicity .

CompoundMIC (µg/mL)Target Bacteria
Compound A10E. coli
Compound B15MRSA
Compound C64VRSA

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.

Research Findings

A study demonstrated that certain benzodioxepin derivatives could inhibit the expression of inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential mechanism for anti-inflammatory activity .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Interaction with Membrane Structures: The hydrophobic nature of the benzodioxepin structure allows for interaction with bacterial membranes, leading to disruption and cell death.
  • Modulation of Immune Responses: By affecting cytokine production and immune cell activation, these compounds can modulate inflammatory responses.

Q & A

Q. What are the standard synthetic routes for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxepin core followed by esterification. Key steps include:

  • Coupling Reactions : Suzuki-Miyaura or Ullmann coupling to attach the benzoate group to the benzodioxepin scaffold .
  • Esterification : Methylation of the carboxylic acid precursor using reagents like thionyl chloride (SOCl₂) and methanol under reflux .
  • Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (¹H/¹³C NMR) and high-performance liquid chromatography (HPLC) confirm purity and structural integrity .

Q. Which analytical techniques are critical for validating the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation : ¹H/¹³C NMR identifies proton and carbon environments, with characteristic peaks for the benzodioxepin ring (δ 4.2–4.5 ppm for methylene groups) and ester carbonyl (δ 168–170 ppm) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ = ~326.3 Da) .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry in ambiguous cases .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs under reflux) while maintaining >85% yield .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency. Solvent systems (toluene/ethanol) improve solubility of aromatic intermediates .
  • Scalability : Pilot-scale reactions require inert atmospheres (N₂/Ar) to prevent oxidation. Batch process data should be compared to continuous flow systems for reproducibility .

Q. How do structural modifications to the benzodioxepin core impact biological activity?

Methodological Answer:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., -NO₂) at the 7-position increases metabolic stability but may reduce solubility. Comparative SAR studies using in vitro assays (e.g., enzyme inhibition) are critical .
  • Ester Hydrolysis : Replacing the methyl ester with a free carboxylic acid (e.g., 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid) alters pharmacokinetics. Hydrolysis rates in simulated gastric fluid (pH 2.0) vs. plasma (pH 7.4) should be quantified .

Q. How should researchers address contradictory data in spectral analysis?

Methodological Answer:

  • NMR Discrepancies : For overlapping peaks (e.g., aromatic protons), use 2D techniques (COSY, HSQC) to resolve spin systems. Deuterated solvents (CDCl₃) must be rigorously dried to avoid water artifacts .
  • Mass Spec Anomalies : Isotopic patterns (e.g., chlorine adducts) may mimic impurities. Compare experimental data with computational tools (e.g., ChemDraw isotope simulation) .

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